3-[3-(4-chlorophenyl)-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile
Overview
Description
3-[3-(4-chlorophenyl)-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-[3-(4-chlorophenyl)-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Investigated for its neurotoxic potentials.
Uniqueness
3-[3-(4-chlorophenyl)-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile stands out due to its unique structural features, which contribute to its diverse chemical reactivity and potential biological activities. Its combination of a pyrazole ring with a chlorophenyl group and a nitrile moiety makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c1-16-21(23(30)29(26-16)20-6-3-2-4-7-20)14-18-15-28(13-5-12-25)27-22(18)17-8-10-19(24)11-9-17/h2-4,6-11,14-15H,5,13H2,1H3/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQIRCPLQHRCIX-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=C(C=C3)Cl)CCC#N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)CCC#N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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